n,n-Dibenzylformamide
Overview
Description
N,n-Dibenzylformamide, also known as this compound, is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Properties for Alzheimer's Disease Treatment : N,N-dibenzyl(N-methyl)amine hybrids, related to N,N-Dibenzylformamide, show promise as innovative treatments for Alzheimer's disease due to their neurogenic, antioxidant, cholinergic, and neuroprotective properties (López-Iglesias et al., 2014).
Versatile Reagent in Synthesis : N,N-Dimethylformamide and N,N-Dimethylacetamide, which are similar to this compound, serve as versatile reagents for synthesizing various compounds under different experimental conditions (Le Bras & Muzart, 2018).
Synthesis of N,N-Dialkylcyclopropylamines : this compound can be used to synthesize N,N-dialkylcyclopropylamines, leading to a variety of new compounds with high yields and potential applications in different fields (de Meijere et al., 2003).
Applications in Polymer Chemistry : Derivatives of o-nitrobenzyl alcohol, which can be related to this compound, offer opportunities for applications in polymer chemistry, including photodegradable hydrogels, photocleavable copolymers, and bioconjugates (Zhao et al., 2012).
Selective Debenzylation in Multifunctionalized N-Dibenzylamines : N-Iodosuccinimide is used as a mild, convenient, and tunable reagent for selective mono- or didebenzylation in multifunctionalized N-dibenzylamines with neighboring O-functionality (Grayson & Davis, 2005).
Safety and Hazards
N,N-Dibenzylformamide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
Mechanism of Action
Target of Action
N,N-Dibenzylformamide is a small organic molecule. It’s structurally similar compound, n-benzylformamide, has been reported to interact with alcohol dehydrogenase 1b , which plays a crucial role in the metabolism of alcohols in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Biochemical Analysis
Biochemical Properties
The formamide moiety in n,n-Dibenzylformamide is a key functional group that researchers exploit in the study of amide bond formation and cleavage reactions .
Temporal Effects in Laboratory Settings
There is no specific information available on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
There is currently no information available on the dosage effects of this compound in animal models .
Properties
IUPAC Name |
N,N-dibenzylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHBCWKTCXJYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278076 | |
Record name | n,n-dibenzylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-77-7 | |
Record name | 5464-77-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n-dibenzylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.